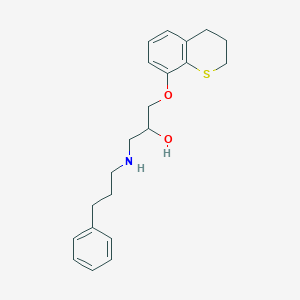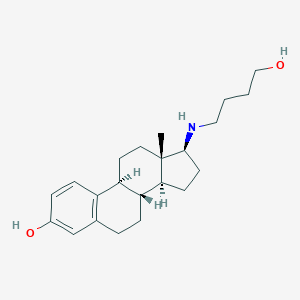
Butolame
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butolame is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that belongs to the class of compounds known as butadienyl-substituted imidazoles. Butolame has been found to have a number of interesting properties that make it useful for a variety of research applications. In
科学研究应用
Butolame has a number of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. Butolame has been found to have anti-inflammatory properties, which could make it useful for the treatment of a variety of inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Another area of research where butolame could be useful is in the development of new materials. Butolame has been found to have interesting mechanical properties, which could make it useful for the development of new materials with specific properties.
作用机制
The mechanism of action of butolame is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Butolame has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects
Butolame has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of tumors in animal models of cancer. Butolame has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the advantages of butolame is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. It is also relatively stable, making it easy to store and transport.
One limitation of butolame is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Another limitation is that it has only been tested in animal models, and its effects in humans are not yet known.
未来方向
There are a number of future directions for research on butolame. One area of research could be to further explore its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as arthritis. Another area of research could be to explore its potential as a cancer treatment, particularly in combination with other anti-cancer drugs.
Another future direction for research could be to explore the mechanical properties of butolame and its potential for the development of new materials. Butolame could be used to create materials with specific mechanical properties that could be useful in a variety of applications.
Conclusion
In conclusion, butolame is a synthetic molecule that has a number of potential applications in scientific research. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of a variety of diseases. Its relatively simple synthesis method and stability make it easy to produce and store. However, its mechanism of action is not fully understood, and its effects in humans are not yet known. Further research is needed to fully explore the potential of butolame in scientific research.
合成方法
The synthesis of butolame involves the reaction of 2,4-dichloro-5-nitropyrimidine with butadiene. The resulting product is then reacted with imidazole to form butolame. The synthesis process is relatively straightforward and can be carried out in a laboratory setting. The purity of the final product can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
150748-23-5 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-17-(4-hydroxybutylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO2/c1-22-11-10-18-17-7-5-16(25)14-15(17)4-6-19(18)20(22)8-9-21(22)23-12-2-3-13-24/h5,7,14,18-21,23-25H,2-4,6,8-13H2,1H3/t18-,19-,20+,21+,22+/m1/s1 |
InChI 键 |
AXFQQAQJYIXKGS-AANPDWTMSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCO)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |
同义词 |
17 beta-(4'-hydroxy-1'-butylamino)-1,3,5(10)-estratriene-3-ol butolame |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






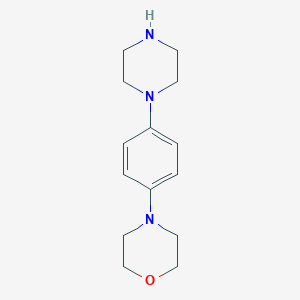
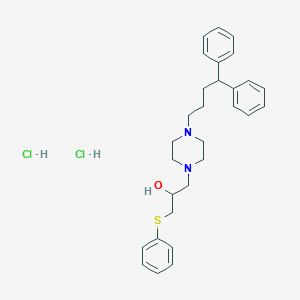
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

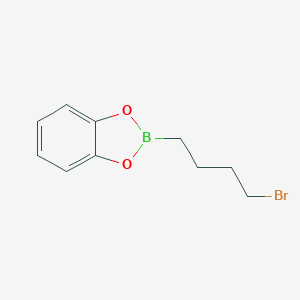
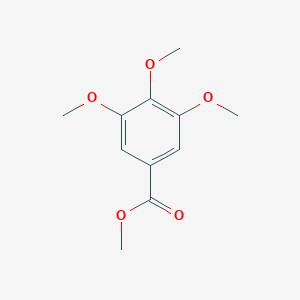
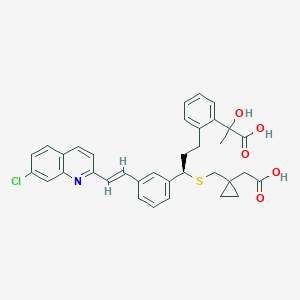
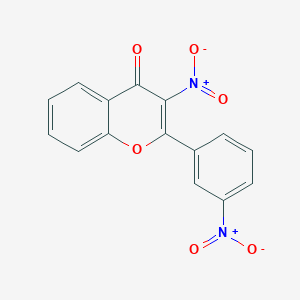
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
